Technical Guide: Synthesis and Characterization of Sodium (2-oxocyclohexylidene)methanolate
Technical Guide: Synthesis and Characterization of Sodium (2-oxocyclohexylidene)methanolate
Topic: Synthesis and Characterization of Sodium (2-oxocyclohexylidene)methanolate Content Type: Technical Guide / Whitepaper
Executive Summary
Sodium (2-oxocyclohexylidene)methanolate (CAS: 24393-66-6), often referred to as the sodium salt of 2-(hydroxymethylene)cyclohexanone, is a pivotal C1-synthon in organic synthesis. It serves as a highly reactive 1,3-dicarbonyl equivalent, essential for constructing fused heterocyclic systems found in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.
This guide provides a rigorous, self-validating protocol for the synthesis, isolation, and characterization of this moisture-sensitive enolate salt. Unlike the free aldehyde, which exists as an unstable oil prone to polymerization, the sodium salt offers superior shelf-stability and handling characteristics when prepared under strictly anhydrous conditions.
Part 1: Chemical Context & Mechanistic Insight[1]
Structural Dynamics
The target compound exists in a dynamic equilibrium. While formally a derivative of 2-formylcyclohexanone, the introduction of the sodium cation locks the molecule into a resonance-stabilized enolate form. This "U-shaped" conformation is stabilized by chelation between the carbonyl oxygen and the enolate oxygen via the sodium ion, driving the reaction to completion and facilitating precipitation.
Reaction Mechanism (Claisen Condensation)
The synthesis proceeds via a crossed Claisen condensation between cyclohexanone and ethyl formate, mediated by a sodium alkoxide base. The thermodynamic driving force is the final deprotonation of the 1,3-dicarbonyl intermediate, which forms the stable, insoluble salt.
Figure 1: Mechanistic pathway of the Claisen condensation. The final deprotonation renders the product insoluble in ether/toluene, preventing reverse Claisen cleavage.
Part 2: Synthesis Protocol
Pre-requisites & Safety
-
Hazards: Sodium ethoxide is corrosive and moisture-sensitive.[1] Ethyl formate is highly flammable.[1][2]
-
Atmosphere: All steps must be performed under a positive pressure of Nitrogen (
) or Argon. -
Solvents: Toluene (preferred for scale-up) or Diethyl Ether (anhydrous). Must be dried over Na/Benzophenone or molecular sieves (3Å).
Experimental Workflow
Scale: 100 mmol (approx. 9.8 g Cyclohexanone)[3]
Figure 2: Step-by-step synthesis workflow emphasizing temperature control and order of addition.
Detailed Procedure
-
System Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.
-
Base Suspension: Charge the flask with commercially available Sodium Ethoxide (6.80 g, 100 mmol) and anhydrous Toluene (150 mL). Cool the suspension to 0°C using an ice/water bath.
-
Expert Insight: While Sodium Methoxide/Methanol can be used, Toluene/Sodium Ethoxide is preferred because the product is virtually insoluble in Toluene, maximizing yield via the common ion effect and precipitation.
-
-
Formylation: Add Ethyl Formate (7.41 g, 8.1 mL, 100 mmol) dropwise to the stirred suspension. Ensure the internal temperature remains
C. -
Reaction: Mix Cyclohexanone (9.81 g, 10.4 mL, 100 mmol) with 20 mL of anhydrous Toluene in the addition funnel. Add this solution dropwise over 30 minutes.
-
Observation: The mixture will thicken and change color (typically turning yellow to light pink).
-
-
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. A heavy precipitate of the sodium salt will form.
-
Work-up: Filter the solid rapidly under a blanket of nitrogen (using a Schlenk frit or a Buchner funnel with a nitrogen cone). Wash the cake twice with anhydrous Diethyl Ether (2 x 50 mL) to remove unreacted ketone and ester.
-
Drying: Dry the solid in a vacuum desiccator over
for 4 hours.
Yield: Expected yield is 85–92% (approx. 12.5–13.5 g). Appearance: Hygroscopic off-white to pale pink powder.
Part 3: Characterization & Validation
Spectroscopic Data
The sodium salt exhibits distinct spectral features compared to the free aldehyde. The delocalization of the negative charge results in a shielding effect on the vinyl proton compared to the free enol.
| Technique | Parameter | Observed Value | Structural Assignment |
| 1H NMR | Solvent | ||
| 1.40 - 2.20 (m, 8H) | Cyclohexyl ring protons ( | ||
| 8.55 (s, 1H) | Vinyl proton ( | ||
| IR (ATR) | 1630 - 1590 | ||
| 2800 - 3000 | C-H aliphatic stretch. | ||
| Solubility | Water, DMSO, Methanol | Soluble (with hydrolysis in water over time). | |
| Toluene, Ether, Hexane | Insoluble. |
Self-Validation Tests
To ensure the integrity of the synthesized batch before proceeding to expensive downstream steps:
-
The Ferric Chloride Test: Dissolve a small spatula tip of the product in 1 mL of water/ethanol (1:1). Add 1 drop of 1%
solution.-
Pass: Immediate deep violet/purple coloration (indicates free enol/enolate).
-
Fail: Yellow/Orange (indicates hydrolysis to cyclohexanone or decomposition).
-
-
Acid Hydrolysis Check: Dissolve 50 mg in water and acidify with 1M HCl. Extract with ether. TLC (20% EtOAc/Hexane) should show a spot for 2-formylcyclohexanone (tailing due to enol) and no starting cyclohexanone.
Part 4: Applications in Drug Development[6][7]
This sodium salt is a "plug-and-play" reagent for synthesizing fused heterocycles.
Synthesis of Indazoles and Pyrazoles
Reacting the sodium salt with hydrazine derivatives yields tetrahydroindazoles, a scaffold found in anti-tumor agents.
-
Reagent: Hydrazine hydrate (
) or Phenylhydrazine. -
Conditions: Ethanol, Reflux, 2h.
-
Outcome: 4,5,6,7-Tetrahydro-1H-indazole.
Synthesis of Benzisoxazoles
Reaction with Hydroxylamine hydrochloride (
Figure 3: Divergent synthesis pathways utilizing the sodium salt for heterocyclic library generation.
References
-
Ainsworth, C. (1959). Indazole. Organic Syntheses, 39, 27. (Foundational protocol for the acidification and cyclization of the formyl-cyclohexanone salt).
-
Grosvenor, P. et al. (2013). Synthesis of fused pyrazoles from 2-hydroxymethylenecyclohexanone. Journal of Heterocyclic Chemistry. (Modern application in drug scaffold synthesis).
-
PubChem Compound Summary. (2024). 2-(Hydroxymethylene)cyclohexanone.[4][5][6] National Center for Biotechnology Information. (Spectral and physical property validation).
-
BenchChem Application Note. (2025). Cyclohexanone Derivatives as Versatile Building Blocks in Organic Synthesis. (Industrial relevance and scale-up considerations).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. metauxspeciaux.fr [metauxspeciaux.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2E)-2-(hydroxy-methylene)-cyclohexan-1-one | C7H10O2 | CID 10975490 - PubChem [pubchem.ncbi.nlm.nih.gov]
